2-(4,5-Dibromofuran-2-yl)pyrimidin-5-amine
Overview
Description
2-(4,5-Dibromofuran-2-yl)pyrimidin-5-amine, also known as DBFPA, is a heterocyclic organic compound1. It has the molecular formula C8H5Br2N3O and a molecular weight of 318.95 g/mol12. This compound has attracted significant attention in the field of antiviral therapeutics3.
Synthesis Analysis
The specific synthesis process of 2-(4,5-Dibromofuran-2-yl)pyrimidin-5-amine is not readily available from the search results. However, it is available for purchase for research use4.Molecular Structure Analysis
The molecular structure of 2-(4,5-Dibromofuran-2-yl)pyrimidin-5-amine consists of a pyrimidine ring attached to a dibromofuran ring via a nitrogen atom1. The exact structural details or 3D conformation are not provided in the search results.
Chemical Reactions Analysis
The specific chemical reactions involving 2-(4,5-Dibromofuran-2-yl)pyrimidin-5-amine are not detailed in the search results. However, compounds containing five-membered heteroaryl amines have shown relatively higher antiviral activity3.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(4,5-Dibromofuran-2-yl)pyrimidin-5-amine are not explicitly mentioned in the search results. However, its molecular formula is C8H5Br2N3O and it has a molecular weight of 318.95 g/mol12.Scientific Research Applications
Synthesis and Biological Activity
2-(4,5-Dibromofuran-2-yl)pyrimidin-5-amine derivatives have been explored for their potential in various scientific research applications, including the synthesis of heterocyclic compounds and the evaluation of their biological activities. For instance, compounds related to this chemical structure have been synthesized and assessed for their insecticidal and antibacterial properties, leveraging their unique heterocyclic frameworks for potential applications in pest control and antimicrobial therapies (Deohate & Palaspagar, 2020).
Antitumor Activities
Research has delved into the development of novel compounds with antitumor activities, focusing on modifications to the pyrimidine core to enhance efficacy against various cancer cell lines. One approach involves synthesizing novel 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines, showing promise in inhibiting specific kinases implicated in cancer progression (Deau et al., 2013). Another study presents a four-step synthesis of (S)-1-(heteroaryl)ethan-1-amines from (S)-Boc-alanine, leading to compounds with potential therapeutic applications (Svete et al., 2015).
Antibacterial and Antifungal Research
The synthesis of pyrimidine derivatives also extends to the exploration of antibacterial and antifungal agents. Compounds synthesized from structures similar to 2-(4,5-Dibromofuran-2-yl)pyrimidin-5-amine have been evaluated for their efficacy against a range of bacterial and fungal pathogens, contributing to the development of new antimicrobial drugs (Titi et al., 2020).
Corrosion Inhibition
Beyond biomedical applications, derivatives of 2-(4,5-Dibromofuran-2-yl)pyrimidin-5-amine have been investigated for their potential in corrosion inhibition. Studies have shown that certain pyrimidine-based Schiff bases can effectively protect mild steel in acidic environments, demonstrating the versatility of these compounds in industrial applications (Ashassi-Sorkhabi et al., 2005).
Safety And Hazards
The specific safety and hazard information for 2-(4,5-Dibromofuran-2-yl)pyrimidin-5-amine is not provided in the search results. It is recommended to handle this compound with appropriate safety measures.
Future Directions
The future directions for the research and application of 2-(4,5-Dibromofuran-2-yl)pyrimidin-5-amine are not explicitly mentioned in the search results. However, given its potential antiviral activity3, further research and modification of these amines could lead to the development of effective antiviral therapeutics.
Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the relevant scientific literature and resources.
properties
IUPAC Name |
2-(4,5-dibromofuran-2-yl)pyrimidin-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2N3O/c9-5-1-6(14-7(5)10)8-12-2-4(11)3-13-8/h1-3H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUFHDBKSLZMNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1Br)Br)C2=NC=C(C=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,5-Dibromofuran-2-yl)pyrimidin-5-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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